molecular formula C8H15NO3 B13952396 2-((2-Hydroxyethyl)amino)ethyl methacrylate CAS No. 51706-72-0

2-((2-Hydroxyethyl)amino)ethyl methacrylate

Cat. No.: B13952396
CAS No.: 51706-72-0
M. Wt: 173.21 g/mol
InChI Key: HVWSSABJCTUASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Hydroxyethyl)amino)ethyl methacrylate is a versatile compound used in various scientific and industrial applications. It is a methacrylate ester with a hydroxyethylamino group, which imparts unique properties to the molecule. This compound is known for its reactivity and ability to form polymers, making it valuable in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((2-Hydroxyethyl)amino)ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 2-((2-hydroxyethyl)amino)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous reactors and advanced purification techniques to achieve high efficiency and product quality. The use of automated systems and real-time monitoring ensures consistent production and minimizes the risk of contamination .

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)amino)ethyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group enables free radical polymerization, while the hydroxyethylamino group provides sites for hydrogen bonding and interaction with other molecules. These properties make it suitable for applications requiring strong, durable, and biocompatible materials .

Comparison with Similar Compounds

Properties

CAS No.

51706-72-0

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H15NO3/c1-7(2)8(11)12-6-4-9-3-5-10/h9-10H,1,3-6H2,2H3

InChI Key

HVWSSABJCTUASX-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.